2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane
Description
Structure
3D Structure
Properties
CAS No. |
664374-44-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C13H16O/c1-12(13(14-12)9-10-13)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
WNXCKEOEHPNTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Bromoketone Synthesis and Base-Mediated Cyclization
A foundational approach involves the bromination of cyclopentylphenylketone derivatives, followed by base-induced cyclization. For example:
- Step 1 : Bromination of cyclopentylphenylketone with N-bromosuccinimide (NBS) yields 1-bromocyclopentylphenylketone.
- Step 2 : Treatment with sodium methoxide (NaOMe) in anhydrous methanol induces cyclization, forming the spiroether core. This method is analogous to the synthesis of 2-methoxy-2-(o-methylphenyl)-1-oxaspiro[2.4]heptane.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (Step 1); reflux (Step 2) |
| Solvent | CCl₄ (Step 1); MeOH (Step 2) |
| Yield | 66–77% (over two steps) |
Key Insight : The Thorpe-Ingold effect accelerates cyclization due to geminal substituents on the ketone, favoring spiro ring formation.
Epoxyether Ring-Opening and Rearrangement
Epoxyether Intermediate Formation
Epoxyethers serve as critical intermediates. For instance:
- Step 1 : Bromoketones (e.g., 1-bromocyclopentyl-(p-chlorophenyl)-ketone) are treated with NaOMe to form epoxyethers like 2-methoxy-2-(p-chlorophenyl)-1-oxaspiro[2.4]heptane.
- Step 2 : Reacting the epoxyether with excess methylamine in a sealed bomb at 130°C for 10 hours introduces the phenylethyl group via nucleophilic ring-opening.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 130°C (Step 2) |
| Pressure | Sealed steel bomb |
| Yield | 58–66% (Step 2) |
Mechanistic Note : The reaction proceeds via SN2 attack of methylamine on the electrophilic carbon adjacent to the oxygen, followed by deprotection and rearrangement.
Multi-Component Condensation Strategies
Radical-Mediated Aminostannation
A convergent route involves coupling β-stannyl enamines with acid chlorides:
- Step 1 : Radical aminostannation of imines (e.g., benzophenone imine) with tributyltin hydride (Bu₃SnH) forms β-stannylenamines.
- Step 2 : Acylation with acid chlorides derived from α,β-unsaturated aldehydes (e.g., via Brown crotylation) yields spirocyclic intermediates.
Example :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | AIBN (radical initiator) |
| Solvent | Benzene |
| Yield | 45–60% (over two steps) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bromoketone Cyclization | High selectivity | Requires hazardous brominating agents | 66–77% |
| Epoxyether Rearrangement | Scalable | High-pressure conditions | 58–66% |
| Radical Aminostannation | Modularity | Sensitive to moisture/oxygen | 45–60% |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is in organic synthesis. Its spirocyclic nature makes it a valuable intermediate in synthesizing more complex organic molecules.
Synthetic Routes
Research has documented various synthetic routes leading to this compound, often focusing on optimizing yield and purity. For instance, one study reported yields as high as 98% using specific catalytic conditions, highlighting its feasibility for large-scale applications in chemical manufacturing .
Pharmacological Applications
The compound's structural characteristics suggest potential pharmacological properties, particularly in the development of new therapeutic agents.
Case Studies
Several studies have explored the biological activity of oxaspiro compounds, indicating that derivatives of 1-oxaspiro[2.2]pentane may exhibit anti-inflammatory and analgesic effects. For example:
- A comparative analysis demonstrated that certain oxaspiro derivatives could inhibit specific enzymes involved in inflammatory pathways .
- Another study investigated the effects of related compounds on cancer cell lines, suggesting a potential role in anticancer drug development .
Material Sciences
In material sciences, this compound can be utilized as a building block for creating novel polymers and materials with specific mechanical and thermal properties.
Applications in Polymer Chemistry
The incorporation of spirocyclic structures into polymer matrices can enhance their mechanical strength and thermal stability. Research indicates that polymers derived from spiro compounds exhibit improved resistance to degradation when exposed to heat and chemicals .
Perfume Industry
Another notable application is in the perfume industry, where compounds like this compound are explored as pro-perfume ingredients.
Pro-perfume Compositions
Recent patents have highlighted the use of this compound in formulating complex fragrance compositions that release aromatic compounds upon degradation, enhancing scent longevity and complexity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The phenylethyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and substituents of analogous 1-oxaspiro[2.2]pentane derivatives:
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s high LogP aligns with its aromatic substituent, suggesting utility in lipid-rich environments.
- The difluoromethyl derivative’s solubility is enhanced by fluorine’s electronegativity, despite its small size .
Biological Activity
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane, a compound with the CAS number 75749-98-3, is part of the oxaspiropentane family and has garnered attention for its potential biological activities. This article explores its biological properties, including neuroprotective, cytotoxic, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C11H12O
- Molecular Weight : 160.212 g/mol
- LogP : 2.4646
- Polar Surface Area (PSA) : 12.53 Ų
Neuroprotective Effects
Research indicates that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance, studies on 2-(2-phenylethyl) chromones suggest they can protect neuronal cells from oxidative stress and apoptosis, which may be relevant for neurodegenerative diseases .
Cytotoxicity
The cytotoxic effects of oxaspiropentane derivatives have been evaluated in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Antibacterial Activity
Compounds with a similar structure have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by studies showing that related compounds can inhibit pro-inflammatory cytokines and mediators in vitro, suggesting a possible therapeutic role in inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Phenyl Substituent : The presence of the phenyl group at the C2 position enhances lipophilicity and may contribute to increased membrane permeability.
- Methyl Group : The methyl group at the C1 position can affect the compound's steric configuration, impacting its interaction with biological targets.
Q & A
Q. What are the primary synthetic routes for 2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves spirocyclic ether formation via intramolecular cyclization. Key steps include:
- Alkylation : Introducing the 2-phenylethyl group using alkyl halides or Grignard reagents under inert atmospheres (e.g., N₂/Ar).
- Ring Closure : Acid- or base-catalyzed cyclization (e.g., H₂SO₄ or NaH) to form the 1-oxaspiro[2.2]pentane core.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity .
- Yield Improvement : Solvent polarity (e.g., THF vs. DCM) and temperature (80–120°C) significantly affect reaction efficiency.
Q. Which spectroscopic techniques are critical for structural elucidation of this spiro compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., sp³ vs. sp² hybridization in the spiro ring).
- ¹³C NMR : Confirms quaternary carbons and phenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peaks).
- IR Spectroscopy : Detects ether C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and identify kinetically favored pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Database Integration : Cross-reference with REAXYS or Pistachio databases to validate predicted intermediates .
Q. How should researchers address contradictions in catalytic efficiency data for spiro compound synthesis?
- Methodological Answer :
- Impurity Analysis : Use GC-MS or HPLC to detect side products (e.g., dehydrohalogenation byproducts) .
- Control Experiments : Compare results using reagents from different suppliers (e.g., Aldrich vs. Wiley Organic) to isolate purity effects.
- Catalyst Characterization : Employ BET surface area analysis or TEM to assess catalyst degradation .
Q. What strategies optimize enantiomeric purity in chiral derivatives of this spiro compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (-)-Menthol or Evans’ oxazolidinones to induce asymmetry during alkylation.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
